N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound features a unique structure combining an imidazo[1,2-a]pyrimidine moiety with a methoxyphenyl group and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxy-substituted benzene derivative . Finally, the benzenesulfonamide group is attached through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and improving reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The imidazo[1,2-a]pyrimidine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The sulfonamide group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of an imidazo[1,2-a]pyrimidine.
N-(2-methoxyphenyl)benzenesulfonamide: Lacks the imidazo[1,2-a]pyrimidine moiety.
N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenyl)benzenesulfonamide: Contains an imidazo[1,2-a]pyridine instead of an imidazo[1,2-a]pyrimidine.
Uniqueness
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological and chemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-18-9-8-14(17-13-23-11-5-10-20-19(23)21-17)12-16(18)22-27(24,25)15-6-3-2-4-7-15/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPOHNDFUWXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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